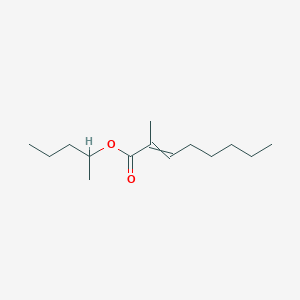
O-Propyl propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Propyl propanethioate is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl propanethioate typically involves the reaction of propyl alcohol with propanethioic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
CH3CH2CH2OH+CH3CH2COSH→CH3CH2CH2COSCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Propyl propanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl thioesters.
Scientific Research Applications
O-Propyl propanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other thioesters.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying sulfur-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of fragrances, flavors, and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of O-Propyl propanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo hydrolysis, releasing propyl alcohol and propanethioic acid, which can then interact with biological molecules. The sulfur atom in the thioester group plays a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl propanethioate
- Ethyl propanethioate
- Butyl propanethioate
Uniqueness
O-Propyl propanethioate is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to methyl and ethyl analogs, the propyl group provides different solubility and reactivity characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
656254-67-0 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
O-propyl propanethioate |
InChI |
InChI=1S/C6H12OS/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3 |
InChI Key |
LJPQPOPWEZOQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


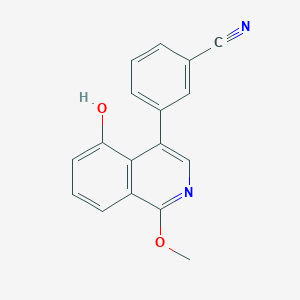
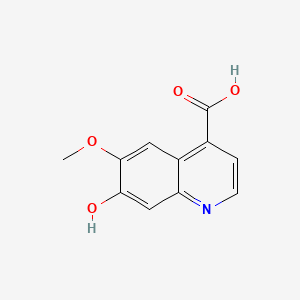
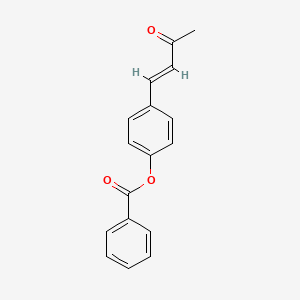
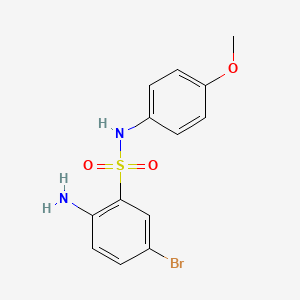
![2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12529983.png)
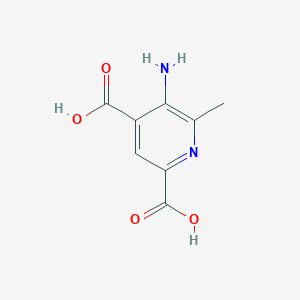
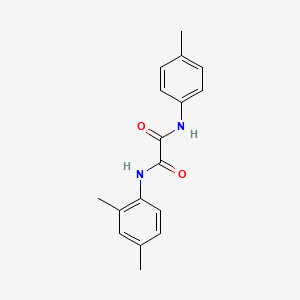

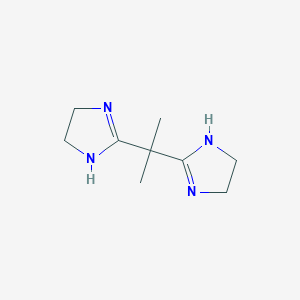
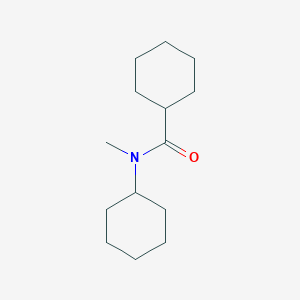
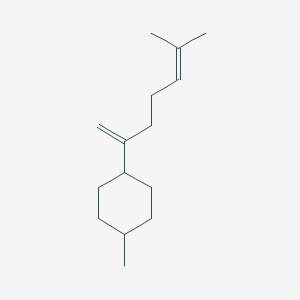
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
